molecular formula C20H20F4N2O3S B14984536 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B14984536
M. Wt: 444.4 g/mol
InChI Key: XKQMSEPZJNTZHB-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of fluorine atoms and a piperidine ring

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of fluorine atoms. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts, boron reagents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Industry: The compound is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other fluorinated piperidine derivatives, such as:

Compared to these compounds, 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of fluorine atoms and the piperidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20F4N2O3S

Molecular Weight

444.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20F4N2O3S/c21-17-6-4-14(5-7-17)13-30(28,29)26-10-8-15(9-11-26)19(27)25-18-3-1-2-16(12-18)20(22,23)24/h1-7,12,15H,8-11,13H2,(H,25,27)

InChI Key

XKQMSEPZJNTZHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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